Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate is a synthetic organic compound with the molecular formula CHClNO. It is categorized primarily as a benzimidazole derivative, which is known for its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook, where it is listed under CAS number 206982-86-7. The compound has been referenced in patents and scientific literature for its synthesis and applications in drug development .
This compound falls under the classification of:
The synthesis of Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate typically involves the reaction of appropriate benzimidazole derivatives with ethyl acetate or ethyl chloroacetate in the presence of a base. Common methods include:
In one typical synthesis route, the reaction may be conducted under reflux conditions to facilitate the formation of the ester bond. Solvents such as dimethyl sulfoxide or dimethylformamide are often employed to enhance solubility and reaction efficiency. The resulting product can be purified through recrystallization or chromatography techniques .
The molecular structure of Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate features:
The compound's molecular weight is approximately 336.80 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 3D models of organic compounds .
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions typical for esters and aromatic compounds:
These reactions are often facilitated by adjusting pH levels, temperature, and using catalysts to improve yield and selectivity .
The mechanism of action for Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate primarily relates to its interaction with biological targets at a molecular level. Benzimidazole derivatives are known to exhibit various pharmacological effects such as:
Research indicates that compounds in this class may exhibit significant activity against specific cancer cell lines, suggesting potential therapeutic applications .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structure .
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate has several potential applications in scientific research:
This compound exemplifies the importance of synthetic organic chemistry in developing novel therapeutic agents with significant biological activities.
The synthesis of Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate (CAS 206982-86-7) employs sequential functionalization of the benzimidazole core. A validated two-step protocol involves:
Table 1: Synthetic Routes and Key Parameters
Route | Reagents | Conditions | Yield | Limitations |
---|---|---|---|---|
Alkylation-Esterification | Ethyl chloroacetate, K₂CO₃, DMF | Reflux, 8 hr | 65–70% | Requires intermediate isolation |
Knoevenagel Condensation | 4-Chlorobenzaldehyde, Piperidine | Ethanol, Δ, 12 hr | 58% | Mixture of E/Z isomers |
Critical challenges include regioselectivity (N1 vs. N3 alkylation) and styryl isomer purity. Optimization through dropwise addition of ethyl chloroacetate at 0°C suppresses di-alkylation, while cryogenic recrystallization (MeOH/H₂O) isolates the thermodynamically stable E-isomer (>95% purity) [5].
Lewis acid catalysts significantly enhance benzimidazole formation:
Heterogeneous catalysts like Montmorillonite K10 (MK10) facilitate N-alkylation with ethyl chloroacetate, enabling catalyst recycling for 5 cycles with <5% activity loss. This reduces stoichiometric base waste (e.g., K₂CO₃) by 60% [7].
Stereocontrol focuses on E-isomer dominance due to its biological relevance:
Microwave-assisted condensation (120°C, sealed vessel) inherently favors E-configuration through kinetic control, as confirmed by NOESY analysis [5].
Esterification advancements minimize environmental impact:
Table 2: Green Esterification Optimization Techniques
Method | Catalyst/Additive | Temperature | Reaction Time | Atom Economy |
---|---|---|---|---|
Aqueous Alkylation | TBAB (10 mol%) | 60°C | 4 hr | 91% |
Mechanochemical | K₂CO₃ (2 eq) | Ambient | 2 hr | 88% |
Microwave-Assisted | None | 120°C (MW) | 20 min | 93% |
Ionic liquids ([BMIM][PF₆]) enable esterification catalyst recycling (8 cycles) and reduce energy consumption by 40% compared to conventional reflux [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0